

# Improving the long-term stability of iridium-niobium catalysts in acidic media

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Iridium;niobium*

Cat. No.: *B15484617*

[Get Quote](#)

## Technical Support Center: Iridium-Niobium Catalysts in Acidic Media

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the long-term stability of iridium-niobium catalysts in acidic media. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development efforts.

### Frequently Asked Questions (FAQs)

**Q1:** Why is catalyst stability a critical issue for the oxygen evolution reaction (OER) in acidic media?

**A1:** The oxygen evolution reaction in acidic environments, such as in proton exchange membrane (PEM) electrolyzers, is a kinetically sluggish and corrosive process.<sup>[1]</sup> Iridium-based catalysts are among the few materials that can withstand these harsh conditions.<sup>[2]</sup> However, even iridium catalysts can degrade over time through mechanisms like dissolution and particle agglomeration, leading to a decrease in performance and device lifetime.<sup>[3][4]</sup> Enhancing the long-term stability of these catalysts is crucial for the economic viability and widespread adoption of green hydrogen production technologies.

**Q2:** What is the role of niobium in enhancing the stability of iridium catalysts?

A2: Niobium is often incorporated into iridium-based catalysts to improve their stability and activity. While the exact mechanisms are still under investigation, it is believed that niobium can:

- Provide structural support: Niobium oxides can act as a stable support material for iridium nanoparticles, preventing their agglomeration.
- Modify the electronic structure of iridium: The interaction between niobium and iridium can alter the electronic properties of the iridium active sites, potentially leading to stronger bonds and reduced dissolution.
- Enhance hydroxyl species adsorption: Some studies suggest that the presence of niobium can facilitate the adsorption of hydroxyl species, which is a key step in the OER mechanism.

Q3: What are the primary degradation mechanisms for iridium-based catalysts in acidic media?

A3: The main degradation pathways for iridium catalysts during the OER in acidic media include:

- Iridium Dissolution: At the high anodic potentials required for OER, iridium can dissolve into the electrolyte as soluble iridium species. This process is particularly pronounced during potential cycling.<sup>[1]</sup>
- Particle Growth/Agglomeration: Iridium nanoparticles on a support material can migrate and coalesce into larger particles, a process known as coarsening.<sup>[3]</sup> This leads to a reduction in the electrochemically active surface area (ECSA) and, consequently, a decrease in catalytic activity.
- Support Corrosion: If a carbon-based support is used, it can be oxidized to CO<sub>2</sub> at high potentials, leading to the detachment and loss of iridium nanoparticles.

Q4: What is an Accelerated Stress Test (AST) and why is it important?

A4: An Accelerated Stress Test (AST) is a protocol designed to simulate the long-term degradation of a catalyst in a shorter timeframe.<sup>[5]</sup> This is typically achieved by subjecting the catalyst to more aggressive conditions than it would experience during normal operation, such as high potential cycling, high current densities, or frequent start-stop cycles.<sup>[5][6]</sup> ASTs are

crucial for rapidly evaluating and comparing the durability of different catalyst materials, enabling faster development of more stable catalysts.

## Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, characterization, and testing of iridium-niobium catalysts.

### Catalyst Synthesis and Characterization

Q: My synthesized iridium-niobium catalyst shows low crystallinity in the XRD pattern. Is this a problem?

A: Not necessarily. Amorphous or poorly crystalline iridium oxides are often reported to have higher initial activity for the OER compared to their highly crystalline counterparts.<sup>[7]</sup> However, they may also exhibit lower stability.<sup>[7]</sup> The optimal degree of crystallinity is often a trade-off between activity and durability. If your goal is high initial activity, a less crystalline material may be acceptable. For long-term stability, a more crystalline structure is generally preferred.

Q: The particle size of my synthesized catalyst is larger than expected. What could be the cause?

A: Several factors during synthesis can lead to larger particle sizes:

- **High Annealing Temperature:** Higher temperatures during calcination can promote particle growth. Consider reducing the final annealing temperature or duration.
- **Inadequate Surfactant/Stabilizer:** If using a wet-chemical synthesis method, ensure the concentration and type of surfactant or stabilizing agent are appropriate to prevent particle agglomeration during synthesis.
- **Precursor Concentration:** High concentrations of metal precursors can sometimes lead to faster nucleation and growth, resulting in larger particles.

### Electrochemical Testing (RDE)

Q: My cyclic voltammogram (CV) is not reproducible between scans. What should I do?

A: Irreproducible CVs are a common issue. Here are some potential causes and solutions:

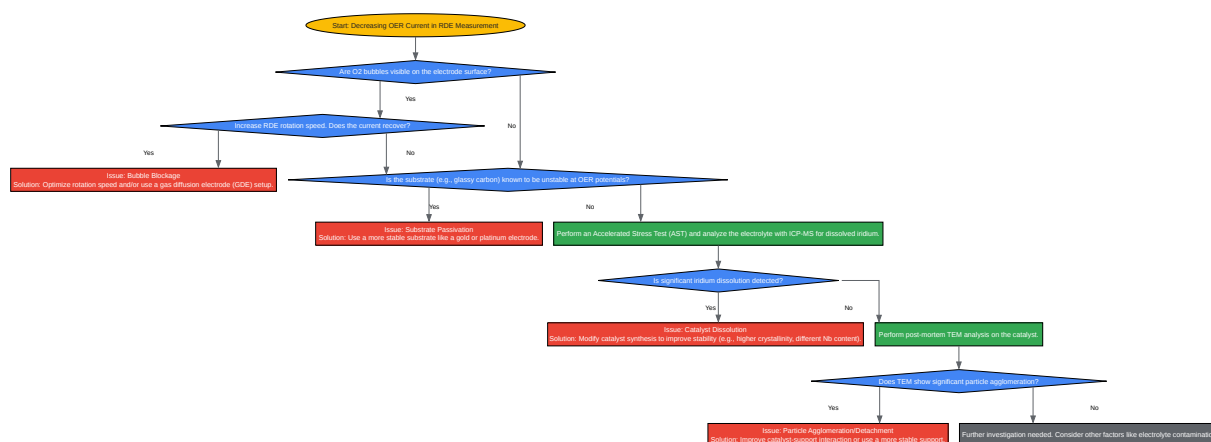
- **Catalyst Ink Instability:** The catalyst particles may be agglomerating in the ink. Ensure your ink is well-dispersed by using a high-quality solvent system (e.g., a mixture of water and isopropanol) and adequate sonication.[\[8\]](#) The pH of the ink can also affect dispersion.[\[9\]](#)
- **Inhomogeneous Catalyst Film:** An unevenly deposited catalyst layer on the electrode will lead to inconsistent results. Ensure the electrode is properly polished and cleaned before drop-casting the ink.[\[9\]](#) Drying the ink while rotating the electrode can improve film uniformity.[\[10\]](#)
- **Electrode "Break-in" Period:** Freshly prepared electrodes often require a conditioning period. Cycle the potential for a number of scans until a stable CV is obtained before recording data.

Q: The current in my OER measurements keeps dropping over time. How can I determine the cause?

A: A continuous drop in current can be due to several factors. A troubleshooting flowchart for this issue is provided below. The main possibilities are:

- **Catalyst Instability:** The catalyst may be degrading through dissolution or detachment.
- **Bubble Blockage:** Oxygen bubbles generated during the OER can adhere to the electrode surface, blocking active sites.[\[11\]](#) This is a common issue in RDE measurements.
- **Substrate Passivation:** The underlying electrode material (e.g., glassy carbon) can oxidize at high potentials, forming a resistive layer.[\[12\]](#)

## Troubleshooting Flowchart: Decreasing OER Current



[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for diagnosing decreasing OER current.

## Quantitative Data Summary

The following tables provide a summary of performance and stability data for iridium-based catalysts from various studies. Note that direct comparison can be challenging due to variations in experimental conditions.

Table 1: Oxygen Evolution Reaction (OER) Activity of Iridium-Based Catalysts

Catalyst	Electrolyte	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Reference
Ir Nanoparticles	0.1 M HClO <sub>4</sub>	~300	~66	[1]
IrO <sub>2</sub> (rutile)	0.1 M HClO <sub>4</sub>	~320	-	[13]
IrO <sub>x</sub> (hydrous)	0.1 M HClO <sub>4</sub>	~280	-	[13]
IrCo Oxide	0.5 M H <sub>2</sub> SO <sub>4</sub>	~270	-	[14]
IrCo Oxide (acid etched)	0.5 M H <sub>2</sub> SO <sub>4</sub>	~220	-	[14]

Table 2: Stability Data for Iridium-Based Catalysts

Catalyst	Stress Test Conditions	ECSA Loss	Dissolution Rate	Reference
Pt/C	10,000 cycles (0.6-0.9 V)	30% (assessed every 10 cycles)	-	[15][16]
Pt-Ir/C	10,000 cycles	3-9%	-	[17]
Ir Nanoparticles	Potential holds (1.4-1.6 V)	-	Particle growth observed	[3][4]
Ir Nanoparticles	Potential holds (≥1.8 V)	-	Significant Ir dissolution	[3][4]

## Experimental Protocols

## Protocol 1: Catalyst Ink Preparation for RDE

This protocol provides a general guideline for preparing a stable catalyst ink.[\[8\]](#)[\[9\]](#)[\[18\]](#)[\[19\]](#)

- **Weigh the catalyst:** Accurately weigh 5 mg of the iridium-niobium catalyst powder.
- **Prepare the solvent mixture:** Prepare a solution of deionized water and isopropanol. A common ratio is 4:1 (v/v).
- **Disperse the catalyst:** Add the catalyst powder to 1 mL of the solvent mixture in a small vial.
- **Add ionomer:** Add 20-40  $\mu\text{L}$  of a 5 wt% Nafion® solution. The ionomer acts as a binder and ensures proton conductivity in the catalyst layer.
- **Sonicate:** Place the vial in an ice bath and sonicate for at least 30 minutes to ensure a homogeneous dispersion. The ice bath prevents overheating, which can damage the catalyst and ionomer.
- **Deposit on the electrode:** Using a micropipette, drop-cast a specific volume (e.g., 5-10  $\mu\text{L}$ ) of the ink onto a polished and cleaned glassy carbon RDE tip.
- **Dry the film:** Allow the ink to dry completely. Drying under a gentle stream of inert gas or in a low-temperature oven (e.g., 40-60°C) can expedite the process.[\[8\]](#) For a more uniform film, the electrode can be rotated during drying.[\[10\]](#)

## Protocol 2: Modified Adams Fusion Synthesis of Ir-Nb Oxide

The Adams fusion method is a common technique for synthesizing mixed metal oxides.[\[14\]](#)[\[20\]](#)[\[21\]](#)

- **Prepare precursor solution:** Dissolve stoichiometric amounts of iridium(III) chloride hydrate ( $\text{H}_2\text{IrCl}_6 \cdot x\text{H}_2\text{O}$ ) and niobium(V) oxalate in deionized water.
- **Add nitrate salt:** Add an excess of sodium nitrate ( $\text{NaNO}_3$ ) or potassium nitrate ( $\text{KNO}_3$ ) to the precursor solution and stir until dissolved. The nitrate salt acts as a flux and oxidizing agent.

- Evaporate the solvent: Heat the solution gently (e.g., 80-100°C) with continuous stirring to evaporate the water, resulting in a dry powder.
- Fuse the precursors: Transfer the powder to a ceramic crucible and heat in a furnace to a temperature between 350°C and 500°C for 1-2 hours.[\[21\]](#) This step decomposes the precursors and forms the mixed oxide.
- Wash the product: After cooling, wash the resulting powder thoroughly with deionized water to remove the excess nitrate salt and any other soluble byproducts.
- Dry the catalyst: Dry the final catalyst powder in an oven, for example, at 80°C overnight.

## Protocol 3: Accelerated Stress Test (AST) for OER Catalysts

This is a representative AST protocol for evaluating catalyst stability. Specific parameters may be adjusted based on experimental goals.[\[6\]](#)[\[7\]](#)[\[22\]](#)

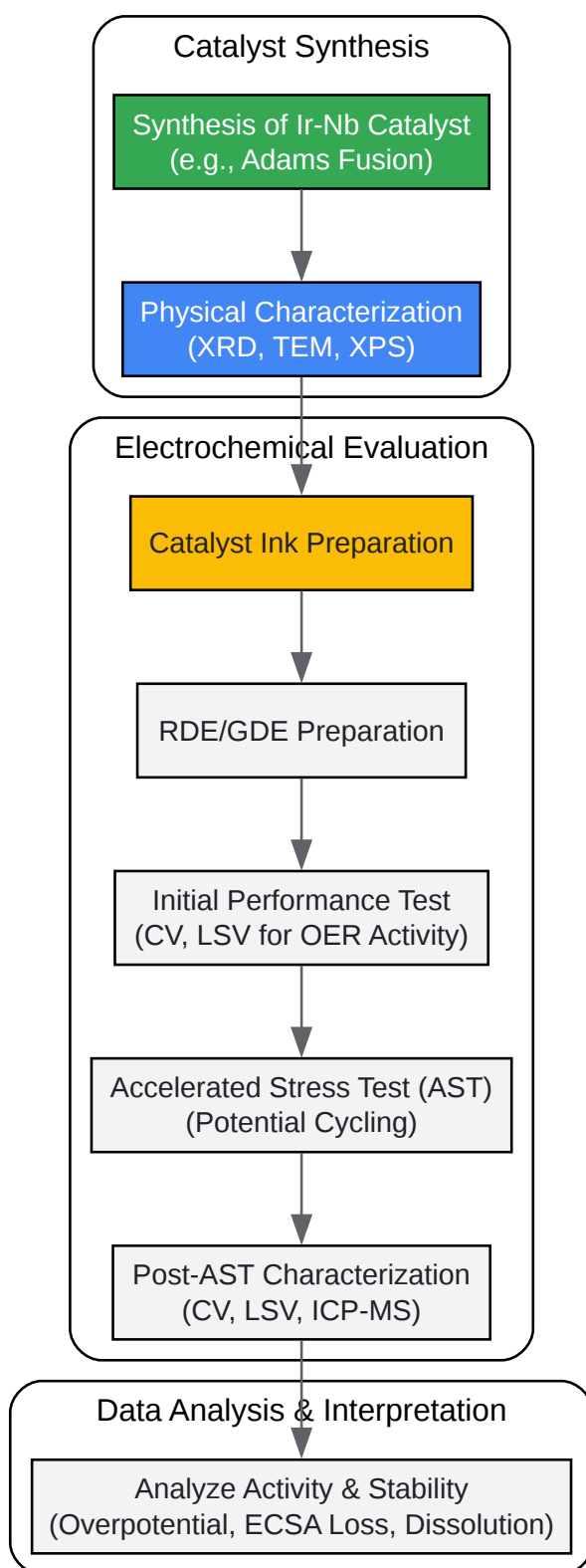
- Initial Characterization: Perform initial electrochemical characterization of the catalyst, including CVs to determine the ECSA and a polarization curve to measure the initial OER activity.
- Potential Cycling: Subject the electrode to a large number of potential cycles. A common protocol is cycling between a lower potential (e.g., 1.2 V vs. RHE) and an upper potential (e.g., 1.6 V vs. RHE) with a specific waveform (e.g., square or triangular wave) and frequency. For example, 30,000 cycles with a 60-second cycle time (30s at each potential).  
[\[7\]](#)
- Periodic Characterization: At regular intervals (e.g., after every 1000, 5000, and 10,000 cycles), stop the cycling and repeat the characterization measurements (CVs and polarization curve).
- Data Analysis: Plot the ECSA and OER activity (e.g., overpotential at 10 mA/cm<sup>2</sup>) as a function of the number of cycles to determine the degradation rate.
- (Optional) Electrolyte Analysis: Collect the electrolyte at different stages of the AST and analyze it using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the



amount of dissolved iridium and niobium.[6]

## Diagrams

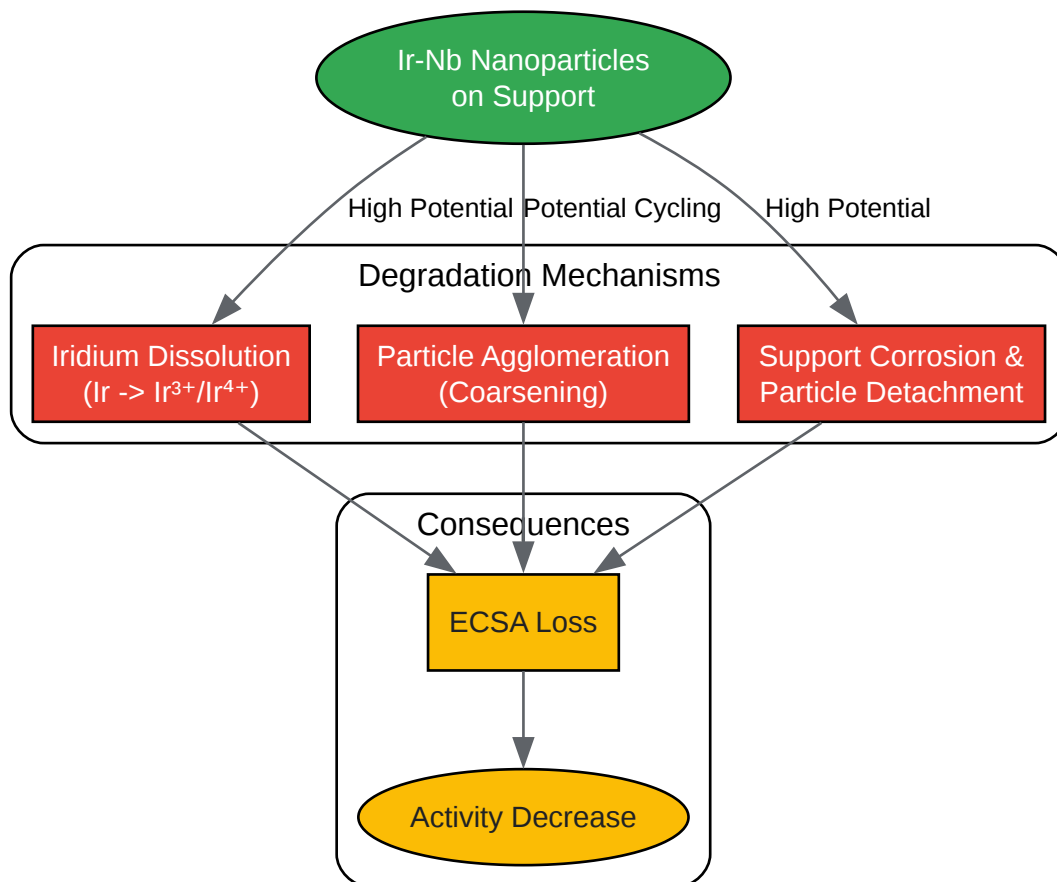
### Experimental Workflow for Catalyst Evaluation



[Click to download full resolution via product page](#)

Caption: General experimental workflow for catalyst synthesis and evaluation.

## Simplified Degradation Pathways of Iridium-Based Catalysts



[Click to download full resolution via product page](#)

Caption: Simplified catalyst degradation pathways in acidic media.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- 2. Iridium-based electrocatalysts for the acidic oxygen evolution reaction: engineering strategies to enhance the activity and stability - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. Activity and Durability of Iridium Nanoparticles in the Oxygen Evolution Reaction (Journal Article) | OSTI.GOV [osti.gov]
- 5. bohrium.com [bohrium.com]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. www1.eere.energy.gov [www1.eere.energy.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: On the Preparation and Testing of Fuel Cell Catalysts Using the Thin Film Rotating Disk Electrode Method [jove.com]
- 10. Frontiers | Rotating Disk Electrode Standardization and Best Practices in Acidic Oxygen Evolution for Low-Temperature Electrolysis [frontiersin.org]
- 11. Disentangling the Pitfalls of Rotating Disk Electrode-Based OER Stability Assessment: Bubble Blockage or Substrate Passivation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrochemical Dissolution of Iridium and Iridium Oxide Particles in Acidic Media: Transmission Electron Microscopy, Electrochemical Flow Cell Coupled to Inductively Coupled Plasma Mass Spectrometry, and X-ray Absorption Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ecs.confex.com [ecs.confex.com]
- 17. researchgate.net [researchgate.net]
- 18. On the Preparation and Testing of Fuel Cell Catalysts Using the Thin Film Rotating Disk Electrode Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.org [escholarship.org]
- 21. Ex-Situ Electrochemical Characterization of IrO<sub>2</sub> Synthesized by a Modified Adams Fusion Method for the Oxygen Evolution Reaction [mdpi.com]
- 22. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Improving the long-term stability of iridium-niobium catalysts in acidic media]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15484617#improving-the-long-term-stability-of-iridium-niobium-catalysts-in-acidic-media\]](https://www.benchchem.com/product/b15484617#improving-the-long-term-stability-of-iridium-niobium-catalysts-in-acidic-media)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)